molecular formula C9H9BrFNO2 B13574892 Ethyl 2-amino-5-bromo-4-fluorobenzoate

Ethyl 2-amino-5-bromo-4-fluorobenzoate

Cat. No.: B13574892
M. Wt: 262.08 g/mol
InChI Key: CBYDONDEWGFQGT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-4-fluorobenzoate is a substituted benzoate ester characterized by an amino group at position 2, bromine at position 5, and fluorine at position 4 of the aromatic ring. The ethyl ester moiety enhances the compound’s lipophilicity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

ethyl 2-amino-5-bromo-4-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

CBYDONDEWGFQGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-bromo-4-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 2-amino-5-bromo-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-bromo-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-5-bromo-4-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-bromo-4-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-5-bromo-4-fluorobenzoate

  • Structural Difference : Methyl ester group replaces the ethyl ester.
  • Synthetic Utility : Used as a precursor in the synthesis of compound 7O (a STING agonist), undergoing oxidation and subsequent reactions with tributylvinyltin and Pd/C hydrogenation .
  • Physicochemical Properties : Predicted collision cross-section (CCS) values for its adducts range from 143.4–148.4 Ų (Table 1), which may differ slightly from the ethyl analog due to reduced steric bulk .

Ethyl 5-bromo-2-chloro-4-fluorobenzoate

  • Structural Difference: Chloro substituent replaces the amino group at position 2.
  • Physicochemical Properties :
    • Molecular formula: C₉H₇BrClFO₂
    • Molar mass: 281.51 g/mol .
  • Reactivity: The electron-withdrawing chlorine atom may reduce nucleophilic substitution activity compared to the amino group in the target compound.

3-Bromo-5-fluoro-4-iodoaniline

  • Structural Difference : Iodo substituent at position 4 and absence of an ester group.
  • Applications : Used in medicinal chemistry for halogen bonding in drug-receptor interactions. The iodo group increases molecular weight (vs. bromine) and polarizability, which may alter pharmacokinetics .

Data Tables

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted CCS (Ų) [M+H]+
This compound C₉H₁₀BrFNO₂ ~264.09* 2-NH₂, 5-Br, 4-F, ethyl ester N/A (Data unavailable)
Mthis compound C₈H₈BrFNO₂ 248.06 2-NH₂, 5-Br, 4-F, methyl ester 144.7
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C₉H₇BrClFO₂ 281.51 2-Cl, 5-Br, 4-F, ethyl ester N/A

*Estimated based on structural analogs.

Research Findings and Limitations

  • Synthetic Pathways: this compound is hypothesized to follow similar reaction pathways to its methyl analog, such as oxidation and coupling reactions, though steric effects from the ethyl group may slow kinetics .
  • Data Gaps: No direct literature exists on the target compound’s CCS, solubility, or biological activity. Predictions are extrapolated from methyl analogs .
  • Comparative Insights: Amino vs. Chloro: The amino group enhances electrophilic aromatic substitution reactivity, while chloro substituents favor SNAr reactions under harsher conditions. Ethyl vs. Methyl Esters: Ethyl esters typically exhibit higher lipophilicity, which may improve membrane permeability in drug candidates .

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